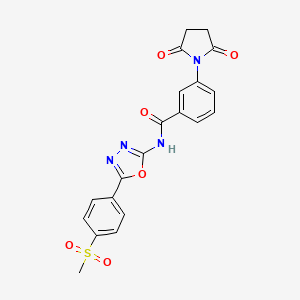![molecular formula C21H22N2O3 B2855289 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide CAS No. 899983-19-8](/img/structure/B2855289.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPQ and has been synthesized using various methods. The mechanism of action of CPQ is not fully understood, but it has been found to have biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of CPQ is not fully understood, but it is believed to interact with certain receptors in the brain. CPQ has been found to have an affinity for the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CPQ has been found to have biochemical and physiological effects that make it a promising candidate for further research. It has been found to increase the release of dopamine and serotonin in the brain, which could have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. CPQ has also been found to have potential as a tool for studying the structure and function of certain receptors in the brain.
实验室实验的优点和局限性
CPQ has several advantages for use in lab experiments, including its high affinity for certain receptors in the brain, its ability to increase the release of neurotransmitters, and its potential as a tool for studying the structure and function of these receptors. However, CPQ also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on CPQ, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its use as a tool for studying the structure and function of certain receptors in the brain. Other potential future directions include the development of new synthesis methods for CPQ and the exploration of its potential applications in other areas of scientific research.
In conclusion, CPQ is a promising compound that has potential applications in scientific research. Its high affinity for certain receptors in the brain, its ability to increase the release of neurotransmitters, and its potential as a tool for studying the structure and function of these receptors make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
CPQ can be synthesized using a variety of methods, including microwave-assisted synthesis, one-pot synthesis, and solid-phase synthesis. Microwave-assisted synthesis is a fast and efficient method that involves heating the reactants in a microwave oven. One-pot synthesis involves combining all the reactants in a single reaction vessel and allowing them to react. Solid-phase synthesis involves attaching the reactants to a solid support and allowing the reaction to occur on the surface.
科学研究应用
CPQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. CPQ has also been found to have potential as a tool for studying the structure and function of these receptors.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-10-11-18-15(13-16)5-4-12-23(18)21(25)14-8-9-14/h2-3,6-7,10-11,13-14H,4-5,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDFYCAUCAEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

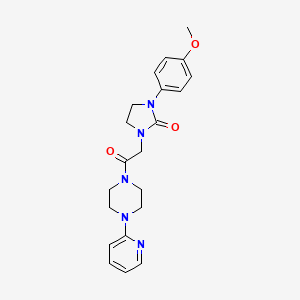
![6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one](/img/structure/B2855208.png)

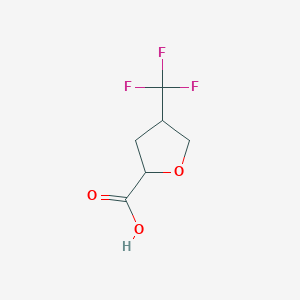
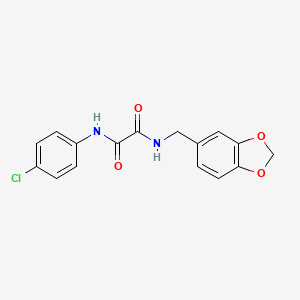
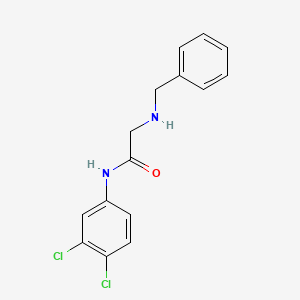
![9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2855214.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2855219.png)
![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)
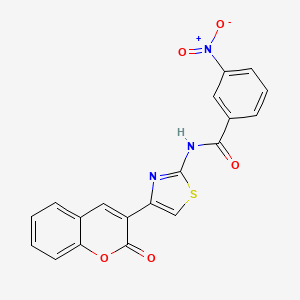
![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)
